Fmoc-4-cyano-D-phenylalanine

Übersicht

Beschreibung

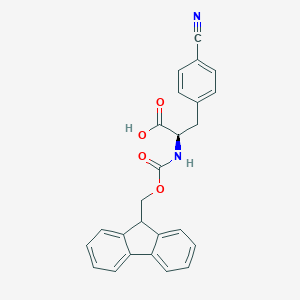

Fmoc-4-cyano-D-phenylalanine is a derivative of phenylalanine, an amino acid, with the addition of a 4-cyanophenyl group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-cyano-D-phenylalanine typically involves the protection of the amino group of 4-cyano-D-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-4-cyano-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DCM.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Wissenschaftliche Forschungsanwendungen

Role in Solid-Phase Peptide Synthesis

Fmoc-4-cyano-D-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc protection enables easy removal of the protective group under mild conditions, facilitating the stepwise assembly of peptides. The incorporation of the cyano group allows for further modifications post-synthesis, which can enhance the biological activity of the resulting peptides.

The cyano group in this compound can act as a bioorthogonal handle for selective modification or conjugation with other molecules. This feature is particularly useful for studying protein-protein interactions (PPIs), which are critical for understanding various cellular processes.

Case Study: A study incorporated this compound into peptides known to interact with specific proteins. This allowed researchers to probe binding sites and mechanisms involved in PPIs, enhancing our understanding of their role in cellular signaling pathways.

Fluorescence Probing

This compound can also be utilized as a fluorescence probe. Its unique fluorescence properties allow it to serve as a marker for studying protein folding, ligand binding, and membrane interactions.

Table 2: Applications of Fluorescence Probing

Example: In one experiment, this compound was used to replace a tyrosine residue in a translocating peptide. The resulting fluorescence changes were monitored to understand the kinetics of membrane penetration and subsequent leakage events .

Therapeutic Development

The unique properties of this compound are being explored for developing novel therapeutic agents. Its ability to modify peptide sequences can lead to compounds with enhanced efficacy against specific biological targets.

Research Insight: Investigations have shown that incorporating this compound into peptides can alter their binding affinities and biological activities, making it a valuable tool for probing protein functions and interaction networks .

Wirkmechanismus

The mechanism of action of Fmoc-4-cyano-D-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The cyano group can also participate in various chemical reactions, adding functionality to the synthesized peptides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-4-cyano-L-phenylalanine: Similar to Fmoc-4-cyano-D-phenylalanine but with the L-configuration.

Fmoc-4-iodo-D-phenylalanine: Contains an iodine atom instead of a cyano group.

Fmoc-4-fluoro-D-phenylalanine: Contains a fluorine atom instead of a cyano group.

Uniqueness

This compound is unique due to the presence of the cyano group, which can act as a spectroscopic probe and participate in various chemical reactions. This makes it particularly useful in research applications where additional functionality is required .

Biologische Aktivität

Fmoc-4-cyano-D-phenylalanine (Fmoc-D-Phe(4-CN)-OH) is a modified amino acid that plays a significant role in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptides allows researchers to explore unique biological activities and interactions due to its structural features, including the cyano group and D-configuration.

Structural Characteristics

Fmoc-D-Phe(4-CN)-OH consists of:

- Fmoc Group : A protecting group that facilitates peptide synthesis.

- Cyano Group : Provides a bioorthogonal handle for further chemical modifications.

- D-Configuration : Allows for the study of chirality effects in biological systems.

Biological Activity

The biological activity of Fmoc-D-Phe(4-CN)-OH is primarily linked to its incorporation into peptides, which can then interact with various biological targets. Key aspects include:

- Peptide Synthesis : Fmoc-D-Phe(4-CN)-OH is utilized as a building block in SPPS, enabling the creation of peptides with specific functionalities. This is crucial for studying protein-protein interactions (PPIs) and other biological processes .

- Bioorthogonal Chemistry : The cyano group can be used for selective labeling or conjugation with other molecules, facilitating the visualization and quantification of interactions within biological systems.

- Chirality Studies : The D-configuration allows researchers to investigate the impact of chirality on peptide interactions and stability, which is essential for understanding enzymatic resistance and binding affinities.

Case Studies and Research Findings

Recent studies have highlighted various applications and findings associated with Fmoc-D-Phe(4-CN)-OH:

-

Protein Interaction Probing :

- A study incorporated 4-cyano-L-phenylalanine into superfolder green fluorescent protein (sfGFP) to probe local protein environments using infrared spectroscopy and molecular dynamics simulations. The sensitivity of the nitrile group to its surroundings provided insights into protein folding and dynamics .

- Therapeutic Applications :

- Fluorescence Probes :

Data Table: Properties and Applications

| Property | Description |

|---|---|

| Molecular Weight | 412.4 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMF, dichloromethane) |

| Melting Point | Not extensively documented; typically a white crystalline solid |

| Applications | Peptide synthesis, bioorthogonal labeling, therapeutic development |

Eigenschaften

IUPAC Name |

(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKKUTWCGYCDA-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-34-7 | |

| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.